molecular formula C9H7ClN2 B1427699 4-Chloroquinolin-7-amine CAS No. 451447-23-7

4-Chloroquinolin-7-amine

Cat. No. B1427699
M. Wt: 178.62 g/mol
InChI Key: MSZRIERONARWCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .


Molecular Structure Analysis

The molecular formula of 4-Chloroquinolin-7-amine is C9H7ClN2 . Its average mass is 178.618 Da and its monoisotopic mass is 178.029770 Da .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloroquinolin-7-amine is 178.62 g/mol. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Cytotoxicity Evaluation
A series of 4-aminoquinoline derivatives, synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, demonstrated significant cytotoxic effects against human breast tumor cell lines MCF7 and MDA-MB468. The study revealed the potential of 4-aminoquinoline as a prototype molecule for developing new anticancer agents, highlighting compounds with notable activity against specific cell lines, suggesting a promising avenue for anticancer drug development (Zhang et al., 2007).

Antiprotozoal Activity
Research on ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine showed promising in vitro antiprotozoal activities against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense. Some derivatives exhibited activity at low nanomolar concentrations, comparable or superior to chloroquine, especially against sensitive strains of Plasmodium falciparum, marking them as potential candidates for treating protozoal infections (Faist et al., 2017).

Organocatalytic Synthesis and Pharmacological Properties
The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides showcased potential antinociceptive, anti-inflammatory, and anticonvulsant activities. This research provided a new method for producing heterocyclic compounds with notable pharmacological activities, thereby expanding the chemical space for the development of therapeutic agents (Wilhelm et al., 2014).

Microwave-Accelerated Synthesis
An efficient microwave-accelerated synthesis method for 4-aminoaryl/alkyl-7-chloroquinolines was developed, demonstrating a solvent- and catalyst-free approach. This method highlights the versatility of 4-chloroquinolin-7-amine in facilitating rapid and efficient synthesis routes for potential therapeutic compounds (Motiwala et al., 2007).

Antimycotic Agents Design
Secondary amines containing 2-chloroquinoline showed potential as non-azole antimycotic agents. This research identified compounds with significant antifungal activity, suggesting that structural modifications of 4-chloroquinolin-7-amine derivatives can lead to effective antimycotic therapies (Kumar et al., 2011).

Safety And Hazards

The safety information for 4-Chloroquinolin-7-amine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

4-chloroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRIERONARWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743321
Record name 4-Chloroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinolin-7-amine

CAS RN

451447-23-7
Record name 4-Chloroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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